molecular formula C18H21BrN2O4 B389557 4-ACETYL-5-(4-BROMOPHENYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

4-ACETYL-5-(4-BROMOPHENYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Cat. No.: B389557
M. Wt: 409.3g/mol
InChI Key: XJFBGUCTWDXUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ACETYL-5-(4-BROMOPHENYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a heterocyclic compound that features a pyrrolone core structure This compound is notable for its complex structure, which includes a bromophenyl group, a morpholinoethyl side chain, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETYL-5-(4-BROMOPHENYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrolone core, followed by the introduction of the bromophenyl group, the morpholinoethyl side chain, and the hydroxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

4-ACETYL-5-(4-BROMOPHENYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH play a critical role in determining the reaction’s outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the bromophenyl group results in a phenyl group.

Scientific Research Applications

4-ACETYL-5-(4-BROMOPHENYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ACETYL-5-(4-BROMOPHENYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with a pyrrolone core, such as:

  • 4-ACETYL-5-PHENYL-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 4-ACETYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

4-ACETYL-5-(4-BROMOPHENYL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C18H21BrN2O4

Molecular Weight

409.3g/mol

IUPAC Name

3-acetyl-2-(4-bromophenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C18H21BrN2O4/c1-12(22)15-16(13-2-4-14(19)5-3-13)21(18(24)17(15)23)7-6-20-8-10-25-11-9-20/h2-5,16,23H,6-11H2,1H3

InChI Key

XJFBGUCTWDXUDR-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Br)CCN3CCOCC3)O

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Br)CCN3CCOCC3)O

Origin of Product

United States

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